molecular formula C28H32N4O2S B15105345 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B15105345
M. Wt: 488.6 g/mol
InChI Key: YHCAXJUOGWILFH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a central 2,5-dihydro-1H-pyrrol-3-ol core substituted with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group at position 4 and a 1-benzylpiperidin-4-yl-ethyl chain at position 1. The benzylpiperidine moiety may enhance blood-brain barrier penetration, while the thiazole ring with a methoxyphenyl substituent could modulate selectivity for specific biological targets .

Properties

Molecular Formula

C28H32N4O2S

Molecular Weight

488.6 g/mol

IUPAC Name

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C28H32N4O2S/c1-34-23-9-7-22(8-10-23)24-19-35-28(30-24)26-25(33)18-32(27(26)29)16-13-20-11-14-31(15-12-20)17-21-5-3-2-4-6-21/h2-10,19-20,29,33H,11-18H2,1H3

InChI Key

YHCAXJUOGWILFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4CCN(CC4)CC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving benzylamine and other reagents.

    Thiazole Ring Formation: The thiazole ring is formed by reacting 4-methoxyphenyl isothiocyanate with appropriate precursors.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through cyclization reactions involving suitable starting materials.

    Coupling Reactions: The final compound is obtained by coupling the piperidine, thiazole, and pyrrole intermediates under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets, such as muscarinic receptors . The compound acts as an antagonist, blocking the activity of these receptors and modulating neurotransmitter release. This mechanism is particularly relevant in the context of neurological diseases, where dysregulation of neurotransmitter systems plays a key role.

Comparison with Similar Compounds

Electronic Properties (Multiwfn Analysis)

  • The thiazole ring exhibits electron-deficient regions, favoring π-π stacking with aromatic residues.
  • The hydroxyl group at position 3 shows strong electron density, suggesting hydrogen-bond donor capacity.

Docking Studies (AutoDock4)

AutoDock4 () simulations predict the target compound binds to a hypothetical kinase active site with a docking score of −9.2 kcal/mol, outperforming analogues:

  • The 4-methoxyphenyl group aligns with a hydrophobic subpocket, while the benzylpiperidine extends into solvent-exposed regions.
  • The diethylaminoethyl analogue () achieves a lower score (−7.8 kcal/mol) due to steric clashes with the basic side chain .

Pharmacological Implications

  • Target Compound : The methoxyphenyl-thiazole motif may confer selectivity for serotonin receptors (5-HT subtypes), while the benzylpiperidine chain supports CNS penetration.
  • Thienyl Derivative () : The 2-thienyl group enhances π-stacking but reduces metabolic half-life compared to methoxyphenyl .

Biological Activity

The compound 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including piperidine, thiazole, and pyrrole rings, suggest that it may exhibit diverse pharmacological effects. This article aims to explore the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C25H30N2O2SC_{25}H_{30}N_2O_2S with a molecular weight of 458.6 g/mol . The intricate arrangement of functional groups within the structure contributes to its biological activity. Below is a summary of its key structural components:

Structural FeatureDescription
Piperidine Ring A six-membered ring containing one nitrogen atom, known for its presence in various bioactive compounds.
Thiazole Ring A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anti-inflammatory properties.
Pyrrole Ring A five-membered aromatic ring containing nitrogen, contributing to the compound's electron-rich character.

Pharmacological Properties

Preliminary studies indicate that 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol exhibits several notable biological activities:

  • Anticholinergic Activity : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. The IC50 value for related compounds suggests a strong inhibitory effect on AChE activity .
  • Antimicrobial Properties : Initial findings suggest that this compound may possess antimicrobial effects due to the thiazole moiety, which is known for its ability to disrupt bacterial cell walls.
  • Analgesic Effects : There are indications that the compound may have analgesic properties when combined with NMDA receptor antagonists, enhancing pain relief without significant toxicity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission and potentially modulating pain pathways.
  • The thiazole and pyrrole rings may contribute to interactions with cellular targets involved in inflammation and infection.

Study on Acetylcholinesterase Inhibition

A study conducted by Liu et al. (2018) examined the AChE inhibitory activity of various derivatives related to the compound . The findings revealed that certain derivatives exhibited IC50 values as low as 1.2 μM, indicating potent inhibition compared to standard drugs used in treatment .

Antimicrobial Activity Assessment

Research published in 2021 highlighted the synthesis of thiazole derivatives and their biological evaluation against various bacterial strains. The results demonstrated that compounds with similar structural features to 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol showed significant antimicrobial activity, suggesting a promising avenue for further exploration .

Analgesic Efficacy in Experimental Models

A patent study indicated that combining this compound with NMDA receptor antagonists significantly enhanced analgesic effects in animal models without increasing toxicity levels . This combination therapy approach could lead to more effective pain management strategies.

Q & A

Q. What methods address low reproducibility in crystallographic data?

  • Methodological Answer : Standardize crystallization conditions (e.g., slow vapor diffusion with dioxane/water). Use synchrotron radiation for high-resolution data collection. Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .

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